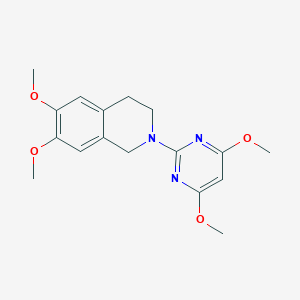![molecular formula C18H26N2O2S B6473943 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640874-49-1](/img/structure/B6473943.png)
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and antihistamines. In addition, this compound{1-MMPP}TM has been used in the synthesis of various other compounds, including dyes, pigments, and surfactants. This compound{1-MMPP}TM has also been used in the synthesis of novel compounds such as this compound{1-MMPP}TM-derived peptides and amino acid derivatives.
作用机制
The exact mechanism of action of 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM is not known. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The inhibition of these enzymes is believed to be responsible for the anti-inflammatory and anticonvulsant effects of this compound{1-MMPP}TM.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound{1-MMPP}TM are not fully understood. However, it has been shown to have anti-inflammatory, anticonvulsant, and antihistamine effects in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM in laboratory experiments include its availability, low cost, and versatility. In addition, it is relatively easy to synthesize and can be used in a variety of different reactions. The main limitation of this compound{1-MMPP}TM is that its exact mechanism of action is not known.
未来方向
There are a number of potential future directions for research on 4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM. These include further investigation into its mechanism of action and potential therapeutic applications. In addition, further research could be conducted into the synthesis of novel derivatives of this compound{1-MMPP}TM, and its potential use in the synthesis of other compounds. Finally, further research could be conducted into the biochemical and physiological effects of this compound{1-MMPP}TM in different animal models.
合成方法
4-{1-[(4-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine{1-MMPP}TM can be synthesized using a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Ugi reaction. The most commonly used method for the synthesis of this compound{1-MMPP}TM is the Knoevenagel condensation. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction produces a β-ketoamide, which can then be converted into this compound{1-MMPP}TM. The reaction is typically carried out in an aqueous solution at room temperature.
安全和危害
属性
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-4-15(5-7-17)13-19-8-2-3-16(14-19)18(21)20-9-11-23-12-10-20/h4-7,16H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWQFVHDRRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B6473868.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6473874.png)
![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B6473877.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6473887.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B6473892.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B6473896.png)
![1-{4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473902.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6473904.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6473912.png)
![2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473919.png)

![2-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6473953.png)
![2-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6473957.png)
![9-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-9H-purine](/img/structure/B6473958.png)
